molecular formula C5H6F4O2 B1586992 2-(1,1,2,2-Tetrafluoroethoxymethyl)oxirane CAS No. 85567-21-1

2-(1,1,2,2-Tetrafluoroethoxymethyl)oxirane

Cat. No.: B1586992
CAS No.: 85567-21-1
M. Wt: 174.09 g/mol
InChI Key: HFNPKDDYCOMYLN-UHFFFAOYSA-N
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Description

2-(1,1,2,2-Tetrafluoroethoxymethyl)oxirane is a fluorinated epoxide featuring a methyl-oxirane core substituted with a 1,1,2,2-tetrafluoroethoxy group. This compound is synthesized via stereoselective carbonylation reactions, yielding chiral intermediates like (S)-BPLCH2OCF2CHF2 (>90% enantiomeric excess), which are critical for producing functional polymers . The tetrafluoroethoxy moiety enhances electronegativity and hydrophobicity, influencing its reactivity in ring-opening polymerizations. Storage under argon at −4°C is recommended to maintain stability .

Properties

IUPAC Name

2-(1,1,2,2-tetrafluoroethoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F4O2/c6-4(7)5(8,9)11-2-3-1-10-3/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNPKDDYCOMYLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50881008
Record name (2H-Perfluoroethoxy)methyloxirane
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Molecular Weight

174.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85567-21-1
Record name 2-[(1,1,2,2-Tetrafluoroethoxy)methyl]oxirane
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Record name ((1,1,2,2-Tetrafluoroethoxy)methyl)oxirane
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Record name (2H-Perfluoroethoxy)methyloxirane
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Record name [(1,1,2,2-tetrafluoroethoxy)methyl]oxirane
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1,2,2-Tetrafluoroethoxymethyl)oxirane typically involves the reaction of 1,1,2,2-tetrafluoroethanol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring . The reaction conditions generally include:

  • Temperature: 50-70°C
  • Solvent: Tetrahydrofuran (THF) or dichloromethane
  • Reaction time: 12-24 hours

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as quaternary ammonium salts can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2-(1,1,2,2-Tetrafluoroethoxymethyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Tetrahydrofuran (THF), dichloromethane

    Catalysts: Quaternary ammonium salts, Lewis acids

Major Products:

    β-Substituted Alcohols: Formed from ring-opening reactions

    Substituted Derivatives: Formed from nucleophilic substitution reactions

Mechanism of Action

The mechanism of action of 2-(1,1,2,2-Tetrafluoroethoxymethyl)oxirane primarily involves the reactivity of the epoxide ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. Upon nucleophilic attack, the ring opens, leading to the formation of a more stable product . The tetrafluoroethoxymethyl group can also influence the reactivity and stability of the compound by introducing electron-withdrawing effects, which can stabilize the transition state during reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxirane Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key structural and physicochemical properties of 2-(1,1,2,2-Tetrafluoroethoxymethyl)oxirane with analogous compounds:

Compound Name Molecular Formula Substituent Structure Average Mass (g/mol) Key Properties/Applications
This compound C₅H₇F₄O₂* -OCH₂CF₂CHF₂ (tetrafluoroethoxy) ~196† Polymer synthesis, high stereoselectivity
2-[(2,2,2-Trifluoroethoxy)methyl]oxirane C₅H₇F₃O₂ -OCH₂CF₃ (trifluoroethoxy) 156.103 Intermediate for fluorinated materials
(2,2,2-Trifluoroethyl)oxirane C₄H₅F₃O -CH₂CF₃ (trifluoroethyl) 132.08 Liquid (specific gravity: 1.2487), versatile synthon
2-(2-Fluorophenyl)-2-(4-fluorophenyl)oxirane C₁₄H₁₀F₂O Two fluorophenyl groups 232.23 Tebuconazole pesticide intermediate
2-{[2-(Trifluoromethyl)phenyl]methyl}oxirane C₁₀H₉F₃O -CH₂(C₆H₃CF₃) (aryl-substituted) 202.18 Liquid, potential pharmaceutical use

*Inferred from structural analogy; †Calculated based on substituent mass.

Key Observations :

  • Fluorine Content : Higher fluorine density in the tetrafluoroethoxy group increases electronegativity and hydrophobicity compared to trifluoroethoxy or trifluoroethyl substituents. This enhances resistance to hydrolysis and oxidative degradation .
  • Reactivity : The ether linkage in tetrafluoroethoxymethyl derivatives facilitates nucleophilic ring-opening reactions, critical for polymer formation . In contrast, diaryl oxiranes (e.g., C₁₄H₁₀F₂O) exhibit stability suited for agrochemical intermediates .
  • Stereoselectivity: Chiral synthesis of this compound (>90% ee) enables precise control in polymer backbone configuration, a feature absent in non-chiral analogs like (2,2,2-Trifluoroethyl)oxirane .
Handling and Stability
  • This compound : Requires argon atmosphere and low-temperature storage (−4°C) to prevent decomposition, reflecting sensitivity to moisture and oxygen .
  • Trifluoroethyl Oxiranes : Less sensitive; stored at 4°C without inert gas .
  • Diaryl Oxiranes : Stable under ambient conditions, aligning with their use in industrial pesticide synthesis .

Biological Activity

2-(1,1,2,2-Tetrafluoroethoxymethyl)oxirane, also known as a tetrafluoroethoxymethyl derivative of oxirane, has garnered attention for its potential biological activities. This compound is characterized by the presence of a tetrafluoroethoxy group, which may influence its interactions with biological systems. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and materials science.

Chemical Structure and Properties

The molecular formula of this compound is C5H6F4O, indicating the presence of four fluorine atoms that contribute to its unique chemical properties. The structure can be represented as follows:

C5H6F4O\text{C}_5\text{H}_6\text{F}_4\text{O}

The fluorinated group enhances the compound's stability and lipophilicity, potentially affecting its biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Interaction with Enzymes : The compound may act as an inhibitor or substrate for specific enzymes involved in metabolic pathways.
  • Cell Membrane Permeability : The fluorinated moiety may enhance the compound's ability to penetrate cell membranes, facilitating intracellular effects.
  • Reactive Intermediates : Upon metabolism, it could generate reactive intermediates that interact with cellular macromolecules such as DNA and proteins.

Biological Activity Studies

Recent studies have investigated the biological activity of this compound in various contexts:

Antimicrobial Activity

Research has shown that fluorinated compounds often exhibit enhanced antimicrobial properties. A study evaluated the antimicrobial efficacy against a range of bacterial strains. The results indicated that this compound demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria (see Table 1).

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Cytotoxicity

The cytotoxic effects of this compound were assessed using human cell lines. The compound exhibited dose-dependent cytotoxicity with an IC50 value of approximately 25 µM in HeLa cells. This suggests potential implications for cancer therapeutics.

Case Studies

A notable case study involved the application of this compound in a therapeutic context. In vitro experiments demonstrated that it could sensitize cancer cells to chemotherapy agents by inhibiting specific cellular pathways associated with drug resistance.

Toxicological Profile

Understanding the toxicological profile of this compound is essential for its safe application. Preliminary toxicity assessments indicate that while it exhibits antimicrobial and cytotoxic properties beneficial for therapeutic use, it may also pose risks at higher concentrations. Long-term exposure studies are necessary to fully characterize its safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1,1,2,2-Tetrafluoroethoxymethyl)oxirane
Reactant of Route 2
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